

Nox2 enzyme structure and function

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nox2-IN-1
Cat. No.: B12372968

[Get Quote](#)

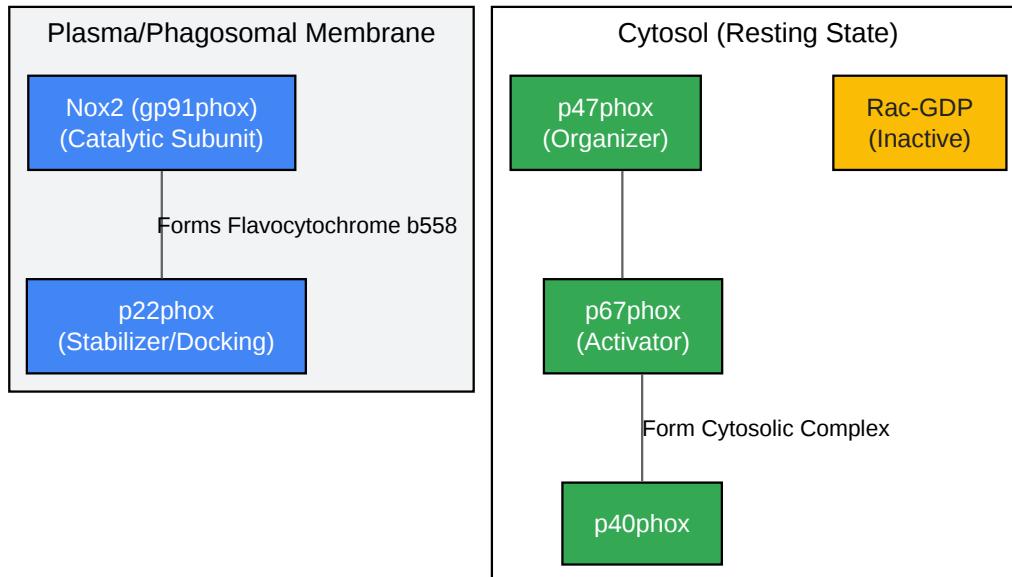
An In-depth Technical Guide to the Nox2 Enzyme: Structure, Function, and Regulation

Introduction

The NADPH oxidase 2 (Nox2), historically known as gp91phox, is the prototypical member of the Nox family of enzymes.^[1] It is a multi-subunit protein complex primarily responsible for the regulated production of superoxide ($O_2^{\bullet-}$), a key reactive oxygen species (ROS).^{[1][2]} First identified in phagocytic leukocytes like neutrophils and macrophages, Nox2 is a cornerstone of the innate immune system, where the "respiratory burst" it generates is essential for destroying invading pathogens.^{[3][4]} Beyond host defense, Nox2-derived ROS act as critical signaling molecules in a myriad of physiological processes, including cell proliferation, angiogenesis, and gene expression regulation.^{[1][5]} However, the dysregulation and hyperactivation of Nox2 are implicated in the pathophysiology of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer, making it a significant target for therapeutic intervention.^{[1][6][7]} This guide provides a comprehensive technical overview of the Nox2 enzyme's structure, function, catalytic mechanism, and the intricate signaling pathways that govern its activation.

Nox2 Enzyme Structure

The functional Nox2 enzyme is a complex assembly of membrane-bound and cytosolic components that are spatially separated in resting cells.^{[6][8]} The catalytic core is a heterodimer known as flavocytochrome b₅₅₈, which resides in the plasma and phagosomal membranes.^{[5][9]}


2.1 Membrane-Bound Components: Flavocytochrome b₅₅₈

- Nox2 (gp91phox): This is the catalytic subunit. Its structure features six transmembrane alpha-helices and a cytosolic C-terminal dehydrogenase (DH) domain.[1][10] The transmembrane portion anchors two b-type heme groups, which are crucial for electron transport.[6][7] The cytosolic domain contains binding sites for Flavin Adenine Dinucleotide (FAD) and the substrate NADPH.[1][2]
- p22phox: This is a smaller, non-glycosylated subunit that forms a stable 1:1 complex with Nox2.[5] It is composed of four transmembrane helices.[10][11] p22phox is essential for the maturation and stability of the Nox2 subunit and serves as a critical docking site for the cytosolic regulatory subunit, p47phox, during enzyme activation.[5][6]

2.2 Cytosolic Components

In the resting state, three "phox" proteins exist as a complex in the cytosol.[5][8]

- p47phox (Neutrophil Cytosolic Factor 1, NCF1): Often called the "organizer" or "scaffold" subunit, p47phox plays a central role in orchestrating the assembly of the active enzyme.[3] Its key domains include an N-terminal Phox Homology (PX) domain for lipid binding, two Src Homology 3 (SH3) domains that interact with p22phox, and a C-terminal region rich in serine residues that are targets for phosphorylation.[4][6] In its resting state, an auto-inhibitory region (AIR) masks the SH3 domains.[4]
- p67phox (NCF2): This subunit is considered the "activator." It contains an activation domain that is thought to induce the catalytic activity of Nox2 upon binding.[12] Its N-terminal region features tetratricopeptide repeats (TPR) that bind to the activated Rac GTPase.[1]
- p40phox (NCF4): This subunit also contains a PX domain and is involved in the activation process, particularly during phagocytosis.[6][13]
- Rac GTPase (Rac1 or Rac2): A member of the Rho family of small GTP-binding proteins, Rac is an essential regulatory component.[14] It cycles between an inactive GDP-bound state and an active GTP-bound state. In its active form, Rac translocates to the membrane and binds to p67phox, a critical step for enzyme activation.[12][15] Neutrophils primarily utilize Rac2, while monocytes and other cells often use Rac1.[6][16]

[Click to download full resolution via product page](#)

Figure 1: Subunit composition of the Nox2 enzyme in its resting state.

Function and Catalytic Mechanism

The primary function of the Nox2 complex is to catalyze the transfer of a single electron from NADPH in the cytosol to molecular oxygen (O_2) on the extracellular or intraluminal side of the membrane.[17][18] This reaction produces the superoxide anion ($O_2\cdot^-$).

The electron transport chain within the assembled complex proceeds through a series of redox centers:

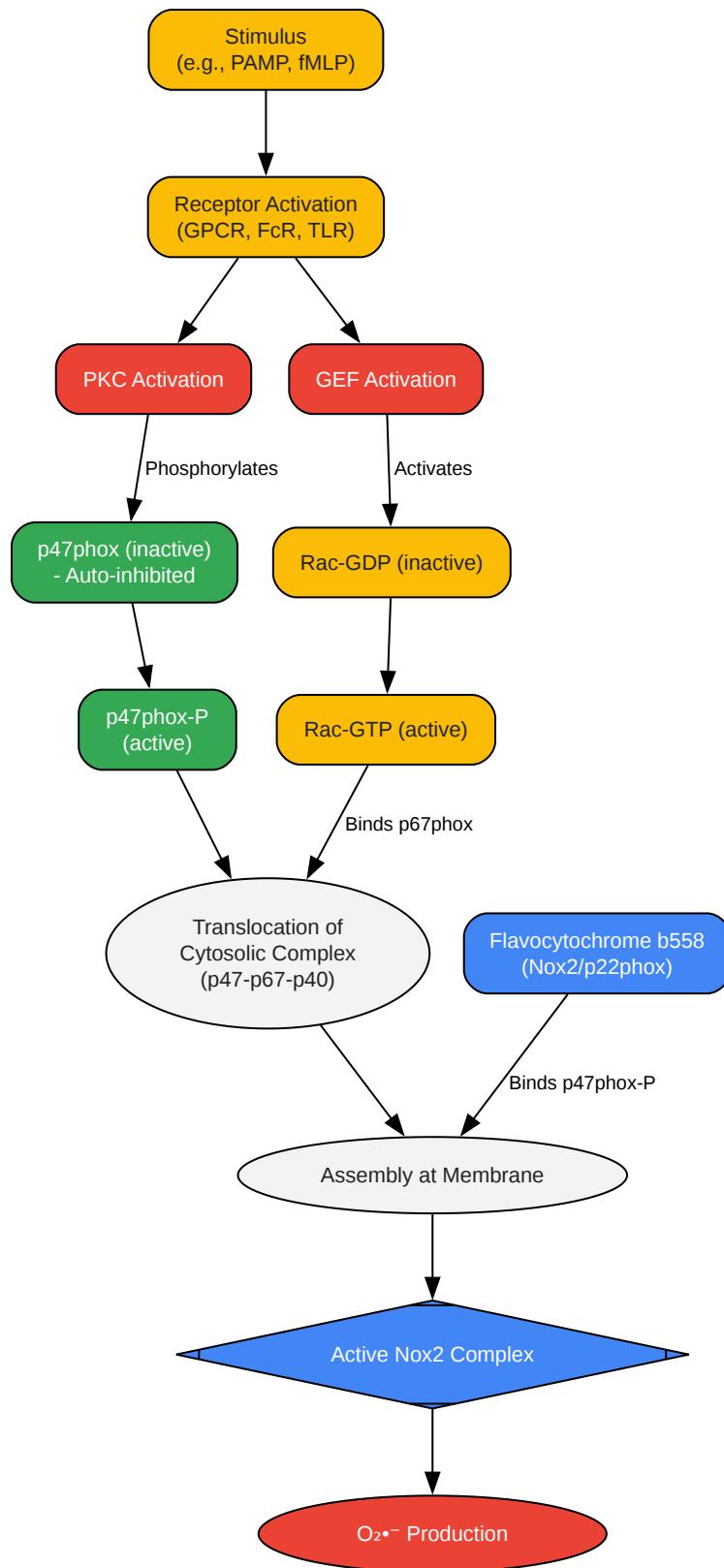
- NADPH Binding: NADPH binds to its site on the cytosolic dehydrogenase domain of the Nox2 subunit.

- Electron Transfer to FAD: An electron is transferred from NADPH to the FAD cofactor, reducing it.
- Heme Conduction: The electron is then passed sequentially through the two heme groups embedded within the transmembrane domain of Nox2.[17]
- Oxygen Reduction: Finally, the electron is transferred across the membrane to molecular oxygen, reducing it to form superoxide.[1][17]

The superoxide produced is a primary ROS, which can then be converted into other potent microbicidal agents, such as hydrogen peroxide (H_2O_2) and hypochlorous acid (HOCl), through spontaneous or enzymatic reactions.[6][17]

[Click to download full resolution via product page](#)

Figure 2: Electron transfer pathway through the activated Nox2 complex.


Nox2 Activation Signaling Pathway

The activation of Nox2 is a tightly regulated, multi-step process that culminates in the assembly of the cytosolic subunits with the membrane-bound flavocytochrome b₅₅₈.[19]

- Initiating Stimulus: Activation is triggered by a wide range of stimuli, including pathogen-associated molecular patterns (PAMPs), opsonized microbes, and inflammatory mediators. These stimuli engage cell surface receptors such as Fc receptors, G-protein coupled receptors (GPCRs), and Toll-like receptors (TLRs).[19]
- Phosphorylation of p47phox: A critical initiating event is the phosphorylation of multiple serine residues in the C-terminal region of p47phox.[4][20] This is primarily mediated by members of the Protein Kinase C (PKC) family.[1][19] Phosphorylation induces a

conformational change in p47phox, relieving its auto-inhibited state and exposing its SH3 and PX domains.[1][6]

- Activation of Rac: Concurrently, signaling cascades lead to the activation of a guanine nucleotide exchange factor (GEF), which catalyzes the exchange of GDP for GTP on Rac. [12] The now active Rac-GTP dissociates from its inhibitor, RhoGDI.[12]
- Translocation and Assembly:
 - The phosphorylated p47phox, along with p67phox and p40phox, translocates to the membrane.[5][19] The exposed SH3 domains of p47phox bind to the proline-rich region of p22phox, docking the cytosolic complex to the flavocytochrome.[1][6] The PX domain of p47phox may further stabilize this interaction by binding to membrane phosphoinositides. [6][21]
 - Simultaneously, active Rac-GTP translocates to the membrane and binds to the TPR domain of p67phox.[1][12]
- Enzyme Activation: The binding of Rac-GTP to p67phox is thought to induce a final conformational change that allows the p67phox activation domain to interact productively with Nox2, initiating the flow of electrons and the production of superoxide.[12][22]

[Click to download full resolution via product page](#)**Figure 3:** Signaling pathway for the activation of the Nox2 enzyme complex.

Quantitative Data

Quantitative analysis of Nox2 provides insight into its catalytic efficiency and expression levels across different cell types.

Table 1: Kinetic Parameters of Nox2

Parameter	Value	Condition	Reference
Km for NADPH	3.9 - 7.3 μ M	Whole-cell systems, pH 7.4	[23]
Km for NADPH	40 - 300 μ M	Cell-free systems	[23]
Km for NADH	47.8 - 54.6 μ M	Recombinant Nox, pH 7.0, 37°C	[24]

| Vmax | Varies significantly with stimulus strength and subunit concentration | - | [23][25] |

Note: Kinetic values can vary widely depending on the assay system (cell-free vs. whole cell), pH, temperature, and the concentrations of regulatory subunits.

Table 2: Relative Expression of Nox2 Components in Different Cell Types

Cell Type	Nox2 (gp91phox x)	p22phox	p47phox	p67phox	Rac Isoform	Referenc e
Neutrophils	High	High	High	High	Rac2	[6] [19]
Macrophages	High	High	High	High	Rac1/Rac2	[8] [19]
Monocytes	Moderate	Moderate	Moderate	Moderate	Rac1	
Dendritic Cells	Moderate	Moderate	Moderate	Moderate	-	[19]
B-Lymphocytes (EBV)	Low	Present	Present	Present	-	[20]
Endothelial Cells	Low	Present	Present	Present	Rac1	[6] [26]
Cardiomyocytes	Low	Present	Present	Present	-	[26]

| Neurons/Microglia | Low | Present | Present | Present | - | [\[6\]](#)[\[26\]](#) |

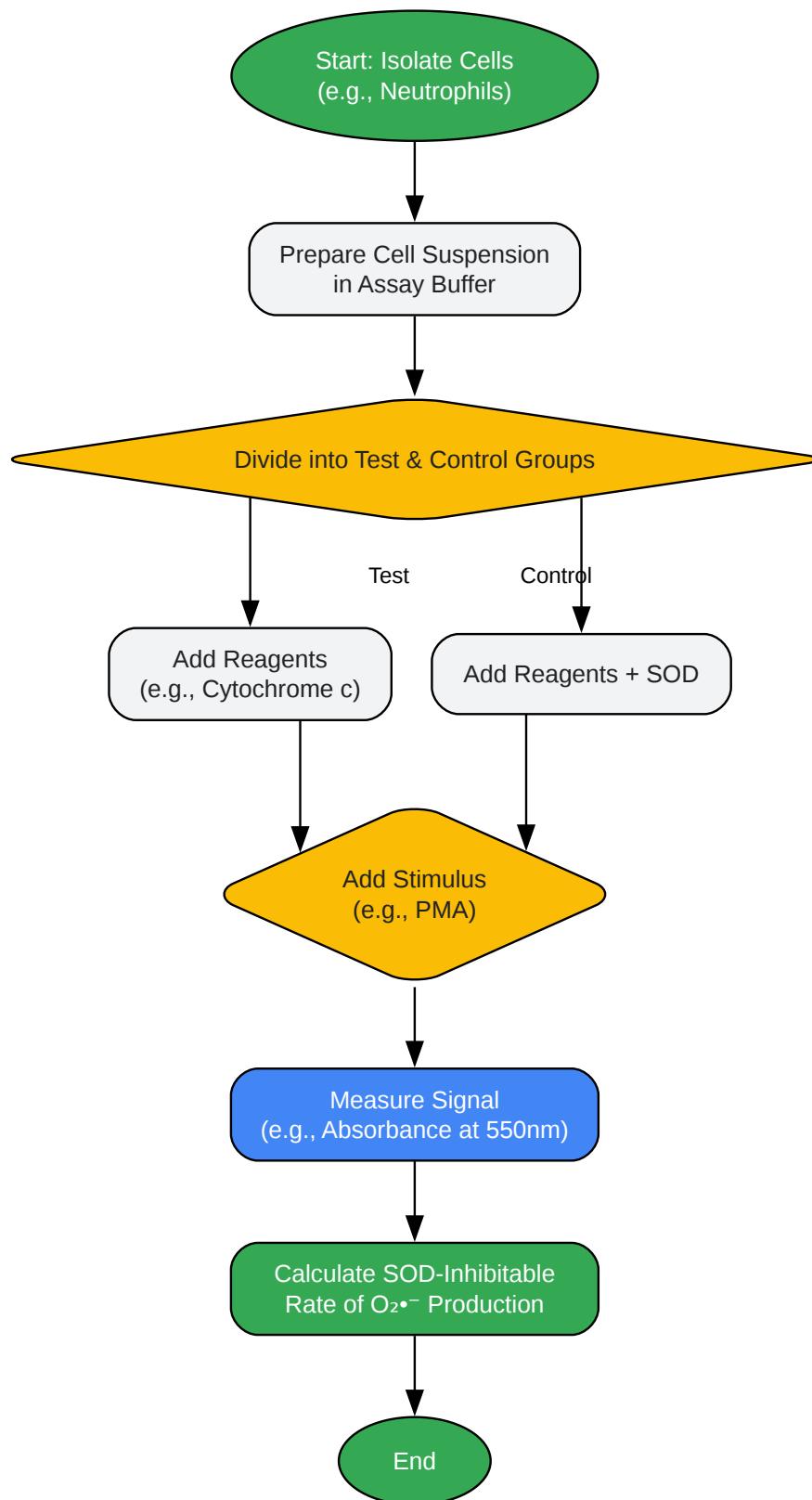
Experimental Protocols

The activity of the Nox2 enzyme is commonly measured by quantifying the rate of superoxide production. Two standard methods are the cytochrome c reduction assay and lucigenin-based chemiluminescence.

6.1 Protocol: Superoxide Dismutase (SOD)-Inhibitable Cytochrome c Reduction Assay

This spectrophotometric assay measures the reduction of cytochrome c by superoxide, which results in an increase in absorbance at 550 nm. The specificity for superoxide is confirmed by the inhibition of the reaction by superoxide dismutase (SOD).

Methodology:


- Cell Preparation: Isolate primary cells (e.g., neutrophils) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Resuspend cells in a suitable buffer (e.g., Hanks' Balanced Salt Solution with $\text{Ca}^{2+}/\text{Mg}^{2+}$).
- Reaction Mixture: Prepare a reaction mixture in a 96-well plate or cuvette containing:
 - Cell suspension (e.g., 1×10^6 cells/mL).
 - Ferricytochrome c (e.g., 50-100 μM).
 - Assay Buffer.
- Control Reaction: For the negative control, prepare an identical reaction mixture that also includes SOD (e.g., 200-300 units/mL).
- Initiation: Add the stimulating agent (e.g., Phorbol 12-myristate 13-acetate (PMA), 100-200 ng/mL; or fMLP, 1 μM) to both test and control wells to initiate Nox2 activation.
- Measurement: Immediately begin monitoring the change in absorbance at 550 nm over time (e.g., every 30 seconds for 30-60 minutes) using a temperature-controlled spectrophotometer or plate reader.
- Calculation:
 - Calculate the rate of cytochrome c reduction ($\Delta\text{Abs}/\text{min}$) for both the SOD-containing and SOD-lacking reactions.
 - Determine the SOD-inhibitable rate by subtracting the rate of the control reaction from the test reaction.
 - Convert the rate to nmol of $\text{O}_2^{\bullet-}/\text{min}/10^6$ cells using the extinction coefficient for reduced cytochrome c ($\epsilon_{550} = 21.1 \text{ mM}^{-1}\text{cm}^{-1}$).

6.2 Protocol: Lucigenin-Based Chemiluminescence Assay

This assay utilizes lucigenin, a chemiluminescent probe that emits light upon reaction with superoxide. It is a highly sensitive method but can be prone to artifacts if not performed carefully, as lucigenin itself can undergo redox cycling.

Methodology:

- Cell Preparation: Prepare cells as described in Protocol 6.1.
- Reaction Mixture: In a white, opaque 96-well plate suitable for luminometry, prepare a reaction mixture containing:
 - Cell suspension.
 - Lucigenin (e.g., 5-100 μ M). A low concentration is recommended to minimize redox cycling artifacts.
 - Assay Buffer.
- Background Measurement: Measure the basal chemiluminescence for a few minutes to establish a baseline.
- Initiation: Add the stimulating agent (e.g., PMA or fMLP) to initiate the reaction.
- Measurement: Immediately measure the chemiluminescent signal (in Relative Light Units, RLU) over time using a luminometer.
- Data Analysis: The data is typically presented as RLU over time. The peak chemiluminescence or the area under the curve can be used to quantify the total amount of superoxide produced. A parallel experiment with SOD can confirm the specificity of the signal.

[Click to download full resolution via product page](#)

Figure 4: General experimental workflow for measuring Nox2 activity.

Conclusion

The Nox2 NADPH oxidase is a sophisticated, multi-component enzyme essential for innate immunity and cellular signaling. Its structure, comprising both stable membrane-bound elements and dynamic cytosolic regulatory subunits, allows for precise control over the production of reactive oxygen species. The activation of Nox2 is a canonical example of signal transduction, involving protein phosphorylation, GTPase cycling, and the orchestrated assembly of a functional complex at the membrane. A thorough understanding of Nox2's structure and the signaling pathways that govern its function is critical for developing targeted therapeutic strategies to either enhance its activity for immune defense or inhibit it to mitigate the oxidative damage seen in a wide range of inflammatory and degenerative diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. NOX2 - Wikipedia [en.wikipedia.org]
- 3. p47phox: A Central Regulator of NADPH Oxidase Function and a Promising Therapeutic Target in Redox-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p47phox, the phagocyte NADPH oxidase/NOX2 organizer: structure, phosphorylation and implication in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NADPH oxidases: an overview from structure to innate immunity-associated pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. NOX2-Derived Reactive Oxygen Species in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Phagocyte NOX2 NADPH Oxidase in microbial killing and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure of human phagocyte NADPH oxidase in the resting state | eLife [elifesciences.org]
- 11. Structure of the core human NADPH oxidase NOX2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of the Rho GTPase Rac in the activation of the phagocyte NADPH oxidase: Outsourcing a key task - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cooperation of p40(phox) with p47(phox) for Nox2-based NADPH oxidase activation during Fcy receptor (FcyR)-mediated phagocytosis: mechanism for acquisition of p40(phox) phosphatidylinositol 3-phosphate (PI(3)P) binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Role of the small GTPase Rac in p22phox-dependent NADPH oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Small molecule targeting the Rac1-NOX2 interaction prevents collagen-related peptide and thrombin-induced reactive oxygen species generation and platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. Nox proteins in signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Unlocking the power of NOX2: A comprehensive review on its role in immune regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Phosphorylation of p47phox is required for receptor-mediated NADPH oxidase/NOX2 activation in Epstein-Barr virus-transformed human B lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structure, Activation, and Regulation of NOX2: At the Crossroad between the Innate Immunity and Oxidative Stress-Mediated Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. A thermodynamically-constrained mathematical model for the kinetics and regulation of NADPH oxidase 2 complex-mediated electron transfer and superoxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Mechanistic computational modeling of the kinetics and regulation of NADPH oxidase 2 assembly and activation facilitating superoxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 26. NOX Dependent ROS Generation and Cell Metabolism | MDPI [mdpi.com]

- To cite this document: BenchChem. [Nox2 enzyme structure and function]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12372968#nox2-enzyme-structure-and-function>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com